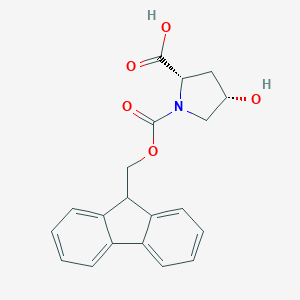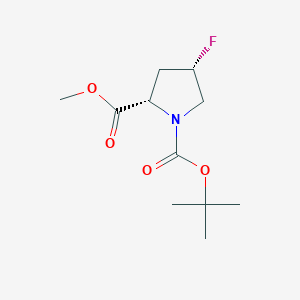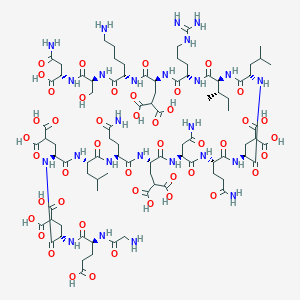
Cinnamaldehyde diethyl acetal
Übersicht
Beschreibung
Cinnamaldehyde diethyl acetal is a compound that can be synthesized from acrolein diethyl acetal and aryl iodides or bromides. The synthesis process involves a palladium-catalyzed reaction, which tolerates a variety of functional groups on the aryl halides. This indicates that cinnamaldehyde diethyl acetal can be derived from a range of starting materials, making it a versatile compound in organic synthesis .
Synthesis Analysis
The synthesis of cinnamaldehyde diethyl acetal is efficiently carried out using palladium catalysis. One method involves the reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of palladium acetate, tetrabutylammonium acetate, potassium carbonate, potassium chloride, and DMF at 90 degrees Celsius. After the acetal has reacted, hydrochloric acid is added to afford cinnamaldehydes in good to high yields . Another approach uses a polymer palladacycle derived from Kaiser oxime resin as a source of palladium(0) in a chemoselective Heck reaction. This method can be directed to synthesize cinnamaldehydes and allows the catalyst to be recovered and reused, demonstrating a sustainable aspect of the synthesis .
Molecular Structure Analysis
Chemical Reactions Analysis
Cinnamaldehyde diethyl acetal can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of disubstituted 4-oxocyclohexanecarbaldehydes through a catalytic asymmetric reaction with acetone. This reaction demonstrates the potential of cinnamaldehyde diethyl acetal to be transformed into complex, chiral molecules . Additionally, it can react with silyl enol ethers or ketene silyl acetals and azidotrimethylsilane to afford γ,δ-unsaturated β-azido carbonyl compounds, showcasing its reactivity towards nucleophilic additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamaldehyde diethyl acetal are not extensively covered in the provided papers. However, one study mentions the formation of cinnamaldehyde dimethyl acetal during HPLC analysis in methanol, suggesting that cinnamaldehyde acetals can be sensitive to the conditions of analysis, such as solvent choice, temperature, and light exposure. This implies that cinnamaldehyde diethyl acetal may also have specific storage and handling requirements to prevent unwanted reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Palladium-Catalyzed Synthesis : Cinnamaldehydes can be synthesized efficiently from acrolein diethyl acetal using a palladium-catalyzed process. This method is notable for its tolerance of various functional groups, including ether, aldehyde, and ester groups, in the aryl halides used (Battistuzzi et al., 2003).
Formation During Analysis : Cinnamaldehyde dimethyl acetal forms in methanol during the analysis of cinnamaldehyde. This is a crucial consideration for the analysis of cinnamaldehyde in various contexts (He et al., 2021).
Anticancer Polymer Development : Cinnamaldehyde prodrugs have been incorporated into dual acid-responsive polymeric micelles, showing potential as novel anticancer therapeutics (Kim et al., 2013).
Biological and Medicinal Applications
Apoptotic Effects in Cancer Cells : Cinnamaldehyde induces apoptosis in cancer cells through the generation of reactive oxygen species and mitochondrial permeability transition, demonstrating its potential in cancer treatment (Ka et al., 2003).
Tropolone Derivatives and Antitumor Activity : The reaction of cinnamaldehyde diethyl acetal with tropolones leads to derivatives with antitumor properties. This synthesis process is significant for developing new antitumor agents (Yamato et al., 1984).
Industrial and Agricultural Applications
Catalysis in Acetal Formation : Copper(II) tetrafluoroborate has been used efficiently for acetal formation from cinnamaldehyde, indicating its industrial significance (Kumar & Chakraborti, 2005).
Antimicrobial Activities in Animal Feed and Foods : Cinnamaldehyde shows antimicrobial properties in animal feeds and human foods, making it a valuable additive for preserving food quality and safety (Friedman, 2017).
Wirkmechanismus
Target of Action
It’s worth noting that cinnamaldehyde, a related compound, has been shown to have antimutagenic properties, indicating that it may interact with dna or associated proteins .
Mode of Action
It’s known that acetals, a group of compounds to which cinnamaldehyde diethyl acetal belongs, are stable and unreactive in neutral to strongly basic environments . This suggests that the compound might interact with its targets without undergoing significant changes itself.
Biochemical Pathways
Cinnamaldehyde, a related compound, is known to be synthesized naturally by the shikimate pathway . This could suggest that Cinnamaldehyde diethyl acetal might also interact with or affect this pathway.
Pharmacokinetics
The compound’s stability in alkaline environments might influence its absorption and distribution within the body.
Result of Action
Given its stability in alkaline environments , it might be expected to remain intact during its interaction with its targets, potentially leading to long-lasting effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cinnamaldehyde diethyl acetal. Its stability in alkaline environments suggests that it might be more effective in such conditions. Furthermore, proper storage conditions, such as keeping the compound sealed and stored in a cool, dry place , can help maintain its stability and efficacy.
Zukünftige Richtungen
Cinnamaldehyde, the main component of cinnamon extract, has been found to have several medicinal properties. When loaded into or conjugated with polymers, it can introduce environmental responsiveness to the polymer, providing great potential for biomedical applications . This suggests that Cinnamaldehyde diethyl acetal could also have potential applications in this field.
Eigenschaften
IUPAC Name |
[(E)-3,3-diethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDEWVAUWARRX-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064575, DTXSID20885290 | |
| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde diethyl acetal | |
CAS RN |
25226-98-6, 7148-78-9 | |
| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025226986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-diethoxy-1-propenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5N5N1PGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


